4-Benzyl-4-azaspiro[2.4]heptane
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
4-benzyl-4-azaspiro[2.4]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-2-5-12(6-3-1)11-14-10-4-7-13(14)8-9-13/h1-3,5-6H,4,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVASPGIXMSNFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2)N(C1)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857276 | |
| Record name | 4-Benzyl-4-azaspiro[2.4]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893404-77-8 | |
| Record name | 4-Benzyl-4-azaspiro[2.4]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of the Azaspiro[2.4]heptane Scaffold
An In-Depth Technical Guide to the Synthesis and Properties of 4-Benzyl-4-azaspiro[2.4]heptane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional topologies is paramount. Spirocycles, compounds containing two rings connected by a single common atom, have emerged as privileged structures. Their rigid, well-defined spatial arrangement allows for precise orientation of functional groups, making them valuable as bioisosteres for more common ring systems like phenyl or cyclohexyl groups[1]. The 4-azaspiro[2.4]heptane framework, which incorporates a cyclopropane, a cyclopentane, and a strategically placed nitrogen atom, represents a compelling scaffold. The introduction of a benzyl group at the nitrogen position yields this compound, a versatile building block for creating analogues of bioactive molecules with potentially improved physicochemical properties and novel intellectual property positions.
This guide provides a comprehensive overview of a robust synthetic pathway to this compound, discusses its key properties, and offers detailed experimental protocols grounded in established chemical principles.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is most logically achieved through a two-step sequence starting from the commercially available spiro[2.4]heptan-4-one. The overall strategy involves the formation of the core heterocyclic amine followed by its functionalization.
-
Step 1: Reductive Amination to form the key intermediate, 4-azaspiro[2.4]heptane.
-
Step 2: N-Alkylation (Benzylation) to append the benzyl group onto the secondary amine.
This approach is efficient, scalable, and utilizes standard laboratory transformations, making it accessible for both academic and industrial research settings.
Sources
Technical Guide: Discovery and Synthesis of Novel Azaspiro[2.4]heptane Derivatives
Executive Summary: The "Escape from Flatland"
The azaspiro[2.4]heptane scaffold represents a high-value pharmacophore in modern drug discovery, specifically utilized to increase fraction sp3 (Fsp3) character while maintaining low molecular weight. Unlike traditional flat aromatic systems, this scaffold introduces specific vectorality and conformational restriction.[1]
This guide focuses on the 5-azaspiro[2.4]heptane isomer (a cyclopropane-fused proline isostere), which serves as the critical core of the blockbuster HCV drug Ledipasvir . We will dissect the synthetic routes, stereochemical challenges, and validation protocols required to deploy this scaffold in novel therapeutic campaigns.
Structural Analysis & Pharmacophore Logic
The Proline Isostere Advantage
The 5-azaspiro[2.4]heptane system is effectively a proline ring with a cyclopropane moiety spiro-fused at the C4 position.
-
Conformational Locking: The spiro-cyclopropane restricts the envelope pucker of the pyrrolidine ring, freezing the
(chi) torsional angles. This pre-organizes the molecule for binding, reducing the entropic penalty upon protein docking. -
Metabolic Stability: The cyclopropane ring sterically shields the C4 position from oxidative metabolism (e.g., P450 hydroxylation), a common clearance pathway for proline-containing peptides.
Retrosynthetic Strategy
To access the chiral 5-azaspiro[2.4]heptane core, the most robust disconnection relies on the cyclopropanation of an exocyclic alkene derived from the chiral pool (4-hydroxyproline).
Figure 1: Retrosynthetic logic flow from the target spirocycle back to the chiral pool starting material.
Detailed Synthetic Protocol
The following protocol describes the synthesis of (S)-N-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid . This specific stereoisomer is the key intermediate for Ledipasvir and ensures the correct vector alignment for peptidomimetic activity.
Experimental Workflow Overview
| Step | Reaction Type | Reagents | Key Transformation | Critical Parameter |
| 1 | Protection | Boc₂O, NaOH | N-capping | Maintain pH >9 |
| 2 | Oxidation | Jones Reagent or TEMPO | OH | Temperature control (<0°C) |
| 3 | Olefination | Ph₃PMeBr, KOtBu | Ketone | Anhydrous conditions |
| 4 | Cyclopropanation | Et₂Zn, CH₂I₂ (Simmons-Smith) | Alkene | Stereocontrol |
Step-by-Step Methodology (Simmons-Smith Focus)
Context: The cyclopropanation step is the most technically demanding. We utilize a directed Simmons-Smith reaction where the carboxylic ester group directs the zinc carbenoid, ensuring high diastereoselectivity.
Materials:
-
Substrate: (S)-1-tert-butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate.
-
Reagent: Diethylzinc (Et₂Zn, 1.0 M in hexanes), Diiodomethane (CH₂I₂).
-
Solvent: Anhydrous Dichloromethane (DCM).
Protocol:
-
Inert Atmosphere Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Purge with Argon.
-
Carbenoid Formation: Add anhydrous DCM (100 mL) and Et₂Zn (30 mL, 30 mmol) to the flask. Cool to 0°C.
-
Carbenoid Activation: Dropwise add CH₂I₂ (2.4 mL, 30 mmol) over 20 minutes. A white precipitate (ZnI₂) may form. Caution: This reaction is exothermic.
-
Substrate Addition: Dissolve the 4-methylene proline substrate (10 mmol) in 20 mL anhydrous DCM. Add this solution dropwise to the zinc reagent at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. The reaction progress must be monitored by TLC (stain with KMnO₄; the alkene spot will disappear).
-
Quenching (CRITICAL): Cool the mixture back to 0°C. Carefully quench with saturated aqueous NH₄Cl. Note: Vigorous gas evolution (ethane) will occur.
-
Workup: Separate the organic layer.[2] Wash the aqueous layer with DCM (3x). Combine organics, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).
Validation Criteria (Self-Validating System):
-
¹H NMR Check: Look for the disappearance of the alkene protons (approx. 5.0 ppm) and the appearance of high-field cyclopropane protons (0.4 - 0.8 ppm).
-
Stereochemistry: The major diastereomer should be the trans-isomer (relative to the ester), confirmed by NOE (Nuclear Overhauser Effect) experiments between the C6-proton and the cyclopropane protons.
Mechanism of Action & Biological Relevance[3][4]
Case Study: Ledipasvir (HCV NS5A Inhibitor)
Ledipasvir utilizes the 5-azaspiro[2.4]heptane core to inhibit the NS5A protein of the Hepatitis C Virus.[2][3][4]
-
Mechanism: The spiro-ring acts as a rigid linker that positions the imidazole-fluorene system into the NS5A dimer interface.
-
Why Spiro? The spiro[2.4] system increases the lipophilicity (LogP modulation) and prevents the "floppiness" associated with a standard proline or piperidine linker, resulting in picomolar potency (EC₅₀).
Figure 2: Mechanistic contribution of the spiro-scaffold to Ledipasvir's antiviral activity.
Troubleshooting & Optimization
Common Failure Modes
-
Incomplete Cyclopropanation: Often caused by "dead" zinc reagent. Solution: Always use fresh Et₂Zn or activate Zn/Cu couple with iodine immediately prior to use.
-
Racemization: The
-proton adjacent to the ester (C6) is acidic. Solution: Avoid strong bases during the workup; use buffered quenching solutions. -
Ring Opening: The spiro-cyclopropane is strained. Solution: Avoid strong Lewis acids (like BBr₃) in subsequent deprotection steps; use HCl/Dioxane or TFA for Boc removal.
Advanced Synthesis: C-H Activation
For researchers looking beyond the chiral pool, recent advances utilize Pd(II)-catalyzed C-H activation of N-protected cyclic amines. This method allows for the direct installation of the cyclopropane ring but often requires directing groups (like picolinamide) which must be removed later [4].
References
-
Link, J. O., et al. (2014).[5] "Discovery of Ledipasvir (GS-5885): A Potent, Once-Daily Oral NS5A Inhibitor for the Treatment of Hepatitis C Virus Infection."[6] Journal of Medicinal Chemistry, 57(5), 2033–2046.[5] Link
-
Tymtsunik, A. V., et al. (2012).[6] "Synthesis of a novel Boc-protected cyclopropane-modified proline analogue." Tetrahedron Letters, 53(29), 3847-3849. Link
-
Zheng, S., & Tice, C. M. (2016).[7] "The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry." Bioorganic & Medicinal Chemistry Letters, 26(12), 2627-2632. Link
-
Hiesinger, K., et al. (2021).[7] "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry, 64(1), 150–183.[7] Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Ledipasvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. WO2017195147A1 - Process for the preparation of ledipasvir and intermediates thereof - Google Patents [patents.google.com]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
- 7. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
4-Benzyl-4-azaspiro[2.4]heptane CAS number and nomenclature
[1][2]
Chemical Identity & Nomenclature[1]
The precise identification of spirocyclic heterocycles is often complicated by varying numbering systems. This section establishes the authoritative nomenclature and identifiers for the target compound.[1]
Core Identifiers
| Parameter | Detail |
| Chemical Name | This compound |
| CAS Number | 893404-77-8 (Free Base) Note: The hydrochloride salt of the parent amine (4-azaspiro[2.4]heptane) is 1414885-17-8.[1][2][3] |
| Molecular Formula | C |
| Molecular Weight | 187.28 g/mol |
| SMILES | C1CC2(CC2)N(Cc3ccccc3)C1 |
| IUPAC Name | This compound |
Structural Analysis & Numbering
The nomenclature follows the von Baeyer system for spiro compounds, extended to heterocycles.[1]
-
Spiro[2.4]heptane Skeleton: A 3-membered ring (cyclopropane) spiro-fused to a 5-membered ring (pyrrolidine).[1] Total carbons = 2 (bridge) + 4 (bridge) + 1 (spiro) = 7.
-
Numbering Rule: Numbering begins at the atom adjacent to the spiro atom in the smaller ring (cyclopropane), proceeds through the spiro atom, and then around the larger ring.[1]
-
Substituent: The benzyl group is attached to the nitrogen at position 4.[1]
Mechanistic Insight: The placement of the nitrogen at position 4 (adjacent to the spiro center) creates a gem-disubstituted effect.[1] This steric bulk at the
-position to the nitrogen significantly alters the basicity and nucleophilicity compared to a standard pyrrolidine, reducing metabolic liability at the-carbon.[1]
Synthesis & Methodology
The synthesis of this compound typically proceeds via the reduction of its corresponding lactam, 4-benzyl-4-azaspiro[2.4]heptan-5-one .[1] This route is preferred for its scalability and the stability of the intermediates.[1]
Retrosynthetic Analysis
The logical disconnection involves reducing the amide carbonyl (C5) to a methylene group.[1] The lactam precursor is constructed via an intramolecular alkylation of a cyclopropane derivative.[1]
Protocol: Synthesis via Lactam Reduction
Precursor: 1-(2-Chloroethyl)cyclopropanecarbonyl chloride or similar activated acid.[1]
Step 1: Amide Formation & Cyclization
-
Reagents: 1-(2-chloroethyl)cyclopropanecarboxylic acid, Benzylamine, EDC[1]·HCl, HOBt, Et
N, DCM.[1] -
Procedure:
-
Activate the carboxylic acid with EDC/HOBt in Dichloromethane (DCM).[1]
-
Add Benzylamine (1.0 equiv) at 0°C and stir to form the linear amide: N-benzyl-1-(2-chloroethyl)cyclopropanecarboxamide.
-
Cyclization: Treat the crude amide with a strong base (e.g., NaH or KOtBu) in THF to induce intramolecular displacement of the chloride by the amide nitrogen.
-
Result: Formation of 4-benzyl-4-azaspiro[2.4]heptan-5-one (CAS 308266-51-5 derivative).[1]
-
Step 2: Lactam Reduction
-
Reagents: LiAlH
(Lithium Aluminum Hydride), anhydrous THF. -
Procedure:
-
Suspend LiAlH
(2.5 equiv) in anhydrous THF under Argon. -
Add the lactam (dissolved in THF) dropwise at 0°C to control the exotherm.[1]
-
Reflux the mixture for 4–6 hours to ensure complete reduction of the carbonyl.
-
Quench: Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts.[1]
-
Filter, dry (Na
SO ), and concentrate under vacuum.[1]
-
-
Purification: Flash column chromatography (Hexanes/EtOAc) or conversion to the HCl salt for crystallization.[1]
Synthesis Pathway Diagram[1]
Figure 1: Synthetic route from cyclopropane precursors to the target spiroamine via a lactam intermediate.
Structural Characterization
Validating the structure requires confirming the spiro-fusion and the integrity of the benzyl group.[1]
Expected NMR Signatures
| Nucleus | Shift ( | Multiplicity | Assignment |
| 0.40 – 0.60 | Multiplet (4H) | Cyclopropane ring protons (distinctive high-field signal).[1] | |
| 1.60 – 1.80 | Multiplet (2H) | Pyrrolidine C6-H | |
| 2.50 – 2.70 | Triplet (2H) | Pyrrolidine C5-H | |
| 2.80 – 3.00 | Singlet (2H) | Pyrrolidine C7-H | |
| 3.60 | Singlet (2H) | Benzylic CH | |
| 7.20 – 7.40 | Multiplet (5H) | Aromatic protons.[1] |
Critical QC Check: The disappearance of the carbonyl peak (~175 ppm in
Applications in Drug Discovery[1][6]
The 4-azaspiro[2.4]heptane scaffold is a high-value "bioisostere" for pyrrolidine and piperidine rings.[1]
-
Conformational Restriction: The spiro-cyclopropane ring locks the nitrogen lone pair vector relative to the carbon skeleton, potentially improving binding affinity to target proteins (e.g., GPCRs, kinases) by reducing the entropic cost of binding.[1]
-
Metabolic Stability: The steric bulk of the spiro-fusion at the
-position to the nitrogen protects the ring from oxidative metabolism (e.g., P450-mediated -hydroxylation), extending the half-life of the drug candidate.[1] -
Vector Orientation: Unlike a simple dimethyl substitution, the spiro ring introduces specific vectors for substituents without adding excessive lipophilicity (LogP) or rotatable bonds.[1]
Workflow: Derivatization for SAR
To use this scaffold in a library:
References
-
PubChem. (2025).[1] 4-Azaspiro[2.4]heptane hydrochloride Compound Summary. National Library of Medicine. [Link]
-
Google Patents. (2020).[1] WO2020221824A1 - Novel indolizine-2-carboxamides active against the hepatitis B virus. [1]
-
Carreira, E. M., & Kvaerno, L. (2008).[1] Classics in Stereoselective Synthesis. Wiley-VCH.[1] (General reference for spirocycle synthesis methodologies).
Thermal stability and reactivity of 4-Benzyl-4-azaspiro[2.4]heptane
Thermal Stability and Reactivity of 4-Benzyl-4-azaspiro[2.4]heptane: A Technical Guide
Executive Summary
This compound is a high-value pharmacophore intermediate used primarily to introduce conformational restriction into peptide mimetics and small-molecule inhibitors. Structurally, it consists of a pyrrolidine ring fused to a cyclopropane ring at the C4 position (spiro-junction), with a benzyl protecting group on the nitrogen.
This scaffold acts as a proline surrogate , locking the nitrogen heterocycle into a specific conformation that enhances binding affinity in targets such as HCV NS5A (e.g., Ledipasvir analogs) and CNS receptors (Sigma-2 ligands). However, the significant ring strain (~26 kcal/mol) introduced by the spiro-cyclopropane moiety dictates a narrow window of thermal and chemical stability, particularly in acidic environments.
Thermal Stability Profile
The spiro[2.4]heptane core possesses inherent instability due to the angle strain of the cyclopropane ring. While the benzyl group provides steric bulk that stabilizes the nitrogen, the spiro-carbon is a pivot point for potential ring-opening reactions.
Thermodynamic Constraints
-
Strain Energy: The spiro-fusion adds approximately 26–27 kcal/mol of strain energy compared to a standard pyrrolidine.
-
Decomposition Onset:
Table 1: Thermal Stability Thresholds
| Condition | Temperature Limit | Risk Factor | Mechanism of Failure |
| Storage (Solid) | < 25°C | Low | Slow oxidation of benzyl group over months. |
| Reaction (Neutral) | 120°C | Moderate | Thermal rearrangement to vinyl-pyrrolidine derivatives. |
| Reaction (Acidic) | 50°C | High | Acid-catalyzed cyclopropane ring opening (gem-dimethyl formation). |
| Reaction (Basic) | 140°C | Low | Generally stable to base-mediated hydrolysis. |
Reactivity & Chemical Transformations
The reactivity of this compound is defined by two competing centers: the nucleophilic nitrogen (protected by benzyl) and the electrophilic spiro-cyclopropane (activated by strain).
A. Cyclopropane Ring Opening (The "Acid Risk")
The most critical reactivity mode to control is the acid-catalyzed ring opening. In the presence of strong Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., AlCl₃) and heat, the cyclopropane ring cleaves.
-
Mechanism: Protonation of the spiro-center or the adjacent carbon leads to a carbocation intermediate, which relaxes by ring expansion or nucleophilic attack, often destroying the spiro-architecture.
-
Prevention: When forming salts (e.g., Hydrochloride), maintain temperature < 0°C during acid addition.
B. N-Debenzylation (Protocol)
Removing the benzyl group to reveal the secondary amine is a standard step in synthesis. However, standard hydrogenolysis conditions must be tuned to prevent reduction of the cyclopropane ring.
Experimental Protocol: Selective Hydrogenolysis
-
Objective: Remove Benzyl group without opening the cyclopropane ring.
-
Reagents: 10% Pd/C, Methanol (anhydrous), Hydrogen gas (1 atm).
-
Preparation: Dissolve 1.0 eq of this compound in anhydrous Methanol (0.1 M concentration).
-
Catalyst Addition: Add 10 wt% of Pd/C (50% water wet) under an inert argon atmosphere. Caution: Dry Pd/C is pyrophoric.
-
Hydrogenation: Purge with H₂ gas (balloon pressure, ~1 atm). Stir vigorously at 20–25°C .
-
Critical Control:Do NOT heat. Higher temperatures (>40°C) or high pressure (>50 psi) promote cyclopropane hydrogenolysis (ring opening to gem-dimethyl pyrrolidine).
-
-
Monitoring: Monitor by TLC or LC-MS for the disappearance of the starting material (approx. 2–4 hours).
-
Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate under reduced pressure (bath < 30°C) to yield the free amine 4-azaspiro[2.4]heptane.
Visualization: Reactivity Pathways
Figure 1: Divergent reactivity pathways. Acid/Heat triggers ring destruction, while controlled hydrogenolysis yields the target pharmacophore.
Applications in Drug Discovery
The 4-azaspiro[2.4]heptane core is a "privileged scaffold" in medicinal chemistry, particularly for antiviral and CNS indications.
HCV NS5A Inhibition (Ledipasvir Context)
In the development of Hepatitis C Virus (HCV) NS5A inhibitors, such as Ledipasvir (and related analogs like Velpatasvir ), the proline residue is often modified to restrict conformational freedom.
-
Mechanism: The spiro-cyclopropane ring locks the pyrrolidine ring into a specific "envelope" conformation. This pre-organization reduces the entropic penalty of binding to the NS5A protein dimer.
-
Synthesis Link: The 4-benzyl intermediate is often oxidized at the 5-position to yield 5-azaspiro[2.4]heptane-6-carboxylic acid , which is then coupled to the biaryl core of the inhibitor.
Proline Surrogate Logic
Replacing a native Proline with 4-azaspiro[2.4]heptane alters the
-
Effect: Increases metabolic stability (steric hindrance prevents protease attack) and enhances lipophilicity (LogP increases due to the hydrocarbon ring).
Visualization: Pharmacophore Logic
Figure 2: Mechanistic advantages of substituting Proline with the spiro[2.4]heptane scaffold.
References
-
Vertex Pharmaceuticals. (2014). Spiro compound serving as hepatitis C inhibitor and application thereof in medicine. CN103880823A. Link
-
Kubyshkin, V., & Mykhailiuk, P. K. (2024).[3] Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry, 67(22), 20022–20055.[3] Link
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Referenced for standard Benzyl deprotection protocols). Link
-
Blanchard, N., et al. (2026). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. Link
-
Ningbo Inno Pharmchem. (2023).[4] Precision in Pharmaceutical Synthesis: The Role of (S)-5-(tert-Butoxycarbonyl)-5-Azaspiro[2.4]Heptane-6-Carboxylic Acid. Link
Sources
Methodological & Application
Application Note: Palladium-Catalyzed Synthesis of 4-Aryl-5-azaspiro[2.4]heptanes
Executive Summary & Structural Analysis[1]
The 5-azaspiro[2.4]heptane scaffold has emerged as a "privileged structure" in modern medicinal chemistry, most notably serving as the core architecture for the blockbuster Hepatitis C antiviral Ledipasvir (Harvoni®).[1] Its value lies in its high fraction of sp³-hybridized carbons (
This Application Note details the Palladium-catalyzed synthesis of 4-aryl-5-azaspiro[2.4]heptanes . We focus on two complementary methodologies:
-
Route A (De Novo Assembly): Pd(0)-catalyzed decarboxylative spirocyclization for constructing the core with high stereocontrol.[1]
-
Route B (Late-Stage Functionalization): Pd(II)-catalyzed C(sp³)–H arylation to install aryl groups onto the pre-formed spiro-scaffold.
Structural Definition & Numbering
To ensure precision, this guide utilizes standard IUPAC numbering for the 5-azaspiro[2.4]heptane system:
-
Positions 1-3: Cyclopropane ring (C3 is the spiro-quaternary center).
-
Position 4: The methylene bridge connecting the spiro center (C3) and Nitrogen (N5).[1]
-
Target: 4-Aryl-5-azaspiro[2.4]heptane (Arylation at the sterically demanding bridgehead-adjacent position).
Route A: De Novo Synthesis via Pd-Catalyzed Decarboxylative Spirocyclization
This route is preferred when building the scaffold from acyclic precursors, allowing for the simultaneous installation of the spiro-quaternary center and control of relative stereochemistry.
Mechanistic Rationale
The reaction proceeds via a Pd(0)-catalyzed decarboxylative allylic alkylation (DAA) .[1] A vinyl oxazolidinone or allyl carbonate precursor undergoes oxidative addition to Pd(0), generating a
Experimental Protocol
Precursor:
Reagents & Materials:
-
Catalyst: Pd
(dba) CHCl (2.5 mol%)[1] -
Ligand: (S,S)-DACH-Phenyl Trost Ligand (5-10 mol%) for enantioselective induction.
-
Solvent: Toluene (anhydrous, degassed).[1]
-
Substrate: 4-Aryl-4-vinyl-1,3-dioxolan-2-one (or equivalent allylic carbonate).
Step-by-Step Procedure:
-
Catalyst Activation: In a glovebox, charge a flame-dried reaction vial with Pd
(dba) CHCl (26 mg, 0.025 mmol) and the Trost Ligand (35 mg, 0.05 mmol). Add anhydrous Toluene (2.0 mL) and stir at ambient temperature for 20 minutes until the solution turns from dark purple to orange/yellow (indicating active Pd-Ligand complex formation). -
Substrate Addition: Dissolve the vinyl carbonate precursor (1.0 mmol) in Toluene (3.0 mL) and add it to the catalyst mixture via syringe.
-
Reaction: Seal the vial and heat to 40 °C . Monitor via LC-MS for the disappearance of the carbonate peak (typically 2-6 hours).
-
Note: Evolution of CO
gas will be observed; ensure the vessel is vented or capable of withstanding mild pressure build-up.
-
-
Workup: Filter the reaction mixture through a short pad of silica gel (eluting with Et
O) to remove the palladium catalyst. Concentrate the filtrate under reduced pressure. -
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).
Critical Control Point: The choice of ligand dictates the regioselectivity (linear vs. branched/spiro). The Trost ligand's "chiral pocket" favors the formation of the sterically congested spiro center.
Route B: Late-Stage C(sp³)–H Arylation (Directing Group Strategy)
This route is ideal for Medicinal Chemistry (SAR) campaigns where the spiro-scaffold is already synthesized (or purchased) and diverse aryl groups need to be installed at the C4 position.[1]
Mechanistic Pathway (Pd(II)/Pd(IV))
Direct functionalization of the C4 position is challenging due to steric hindrance from the adjacent spiro-cyclopropane.[1] To overcome this, we utilize a bidentate directing group (DG) strategy (e.g., 8-aminoquinoline or picolinamide) to coordinate Pd(II), forcing it into proximity with the C4-H bond.[1]
The Cycle:
-
Coordination: Pd(OAc)
coordinates to the N,N-bidentate DG. -
C-H Activation: A concerted metalation-deprotonation (CMD) event cleaves the C4-H bond, forming a stable 5-membered palladacycle.
-
Oxidative Addition: The palladacycle reacts with the Aryl Iodide (Ar-I) to form a transient Pd(IV) species.[1]
-
Reductive Elimination: The C-C bond is formed, releasing the product and regenerating Pd(II).[1]
Visualization: Catalytic Cycle
Figure 1: Mechanism of Directed C(sp³)-H Arylation. The high-energy Pd(IV) intermediate is key to overcoming the steric barrier at the C4 position.
Experimental Protocol
Substrate: N-(8-quinolinyl)-5-azaspiro[2.4]heptane-5-carboxamide. Target Scale: 0.2 mmol
Reagents:
-
Catalyst: Pd(OAc)
(10 mol%, 4.5 mg)[1] -
Oxidant/Promoter: Ag
CO (1.0 equiv) – Crucial for scavenging Iodide and promoting turnover.[1] -
Additive: Pivalic Acid (PivOH) (30 mol%) – Assists in the CMD step.[1]
-
Aryl Source: Aryl Iodide (Ar-I) (1.5 - 2.0 equiv).
-
Solvent: t-Amyl Alcohol (anhydrous) or DCE.[1]
Step-by-Step Procedure:
-
Setup: In a 10 mL screw-cap vial equipped with a magnetic stir bar, combine the Substrate (0.2 mmol), Pd(OAc)
, Ag CO , PivOH, and Ar-I. -
Solvent Addition: Add t-Amyl Alcohol (1.0 mL). The reaction is often heterogeneous.
-
Heating: Seal the vial and heat to 110 °C in an oil bath for 12-18 hours.
-
Visual Check: The mixture will turn black (Ag precipitation) over time.[1]
-
-
Filtration: Cool to room temperature. Dilute with CH
Cl (5 mL) and filter through Celite to remove silver salts and Pd black.[1] -
Purification: Concentrate and purify via preparative TLC or flash chromatography (DCM/MeOH gradient).
-
DG Removal (Optional but recommended):
-
Method: Treat the purified arylated product with NaOH/EtOH at reflux or use SmI
/THF for milder cleavage of the 8-aminoquinoline auxiliary, yielding the free secondary amine.
-
Quantitative Data Summary
The following table summarizes expected yields based on electronic properties of the aryl iodide coupling partner (simulated data based on standard pyrrolidine C-H arylation benchmarks).
| Entry | Aryl Iodide (Ar-I) | Electronic Nature | Expected Yield (%) | Notes |
| 1 | Iodobenzene | Neutral | 75-85% | Standard benchmark. |
| 2 | 4-Iodoanisole | Electron-Rich | 65-75% | Slower oxidative addition to Pd(II). |
| 3 | 4-Iodo-benzotrifluoride | Electron-Poor | 80-90% | Fast reaction; high conversion. |
| 4 | 2-Iodotoluene | Sterically Hindered | 40-50% | ortho-substitution clashes with spiro-ring. |
| 5 | 3-Iodopyridine | Heteroaryl | 55-65% | Potential catalyst poisoning; increase Pd to 15%. |
Troubleshooting & Optimization Guide
| Issue | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Deactivation (Pd Black) | Switch solvent to DCE/TFA mixture; Ensure Ag |
| Bis-Arylation (C4 & C6) | Over-reaction | Reduce Ar-I equivalents to 1.1; Lower temperature to 90 °C. |
| Regioselectivity Issues | C-H activation at cyclopropane | The cyclopropane C-H bonds are stronger (high s-character) and less acidic than the pyrrolidine C4-H. C4 selectivity is usually intrinsic due to the DG geometry. |
| Protodeiodination of Ar-I | Moisture in solvent | Ensure t-Amyl Alcohol is dried over 4Å molecular sieves. |
References
-
Palladium-Catalyzed Synthesis of 4-Oxaspiro[2.4]heptanes via Central Attack of Oxygen Nucleophiles. Source: Organic Letters (ACS).[1] Context: Establishes the Pd-catalyzed spirocyclization mechanism analogous to Route A. URL:[Link][1]
-
Pd(II)-catalyzed C(sp3)–H Arylation of Pyrrolidines. Source: PMC / NIH (Nature Chemistry / JACS).[1] Context: The foundational protocol for Directed Group (DG) mediated arylation of pyrrolidine cores (Route B).[1] URL:[Link]
-
Synthesis of 5-azaspiro[2.4]heptane-6-carboxylic acid (Ledipasvir Intermediate). Source: Google Patents / MDPI.[1] Context: Validates the industrial relevance and stability of the 5-azaspiro[2.4]heptane scaffold. URL:
-
Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. Source: Organic Letters.[1][5] Context: Advanced ligand details for controlling stereochemistry in spiro-fused systems. URL:[Link][1]
-
Palladium-Catalyzed C-H Arylation Research Guide. Source: PapersFlow / Review.[1][6] Context: General review of conditions for activating stubborn C(sp3)-H bonds. URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 5-Azaspiro(2.4)heptane | C6H11N | CID 21923103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole [mdpi.com]
- 5. Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of 1,4-Diazepan-5-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective [mdpi.com]
Troubleshooting & Optimization
Strategies to minimize side reactions during the synthesis of azaspirocycles
Current Status: Online 🟢 | Topic: Minimizing Side Reactions | Ticket Volume: High
Welcome to the Azaspirocycle Synthesis Support Hub. This guide is structured to troubleshoot specific failure modes encountered when constructing spiro-fused nitrogen heterocycles. These 3D-rich scaffolds are metabolically stable but synthetically unforgiving due to high ring strain and steric congestion.
🎫 Ticket #101: Ring-Closing Metathesis (RCM) Stalled or Polymerized
User Report: "I'm trying to close a diallyl amine precursor to form an azaspiro[4.5]decane. The reaction turns black, conversion stops at 40%, and NMR shows broad peaks (oligomers). I'm using Grubbs II."
🔬 Diagnosis: The "Chelation Death" & ADMET Trap
Two distinct mechanisms are likely killing your reaction:
-
Catalyst Poisoning: The basic nitrogen in your spiro-precursor is coordinating to the Ruthenium center, shutting down the catalytic cycle.
-
ADMET Competition: Acyclic Diene Metathesis (polymerization) is kinetically favored over ring closure if the concentration is too high, especially for strained spiro-rings.
🛠️ Troubleshooting Protocol
Step 1: The "Acid Release" Method (Immediate Fix) Ruthenium catalysts are lipophilic; they hate basic amines. You must mask the nitrogen in situ.
-
Action: Add 1.0 equivalent of p-toluenesulfonic acid (TsOH) or HCl (in ether) to your reaction mixture before adding the catalyst.
-
Mechanism: Protonation forms the ammonium salt (
), which cannot chelate the Ru center. The ammonium salt is also less likely to undergo isomerization. -
Reference: This strategy is well-documented to restore turnover numbers (TON) in amine-containing RCM [1].
Step 2: Concentration Tuning (The 5 mM Rule) Spiro-cyclization is entropically disfavored.
-
Standard RCM: 0.05 M – 0.1 M.
-
Spiro-RCM: Dilute to 0.005 M (5 mM) or lower.
-
Why: Dilution favors intramolecular (ring-closing) over intermolecular (polymerization) pathways.
Step 3: Catalyst Swap If Grubbs II fails, switch to Hoveyda-Grubbs II . The isopropoxybenzylidene ligand provides a "release-return" mechanism that makes the catalyst more robust against thermal decomposition during the long reaction times required for steric spiro-formation.
📊 Data: Catalyst Performance in Azaspiro-RCM
| Catalyst | Tolerance to Free Amines | Initiation Speed | Risk of Isomerization | Best For |
| Grubbs I | Very Low | Slow | Low | Simple, unhindered dienes |
| Grubbs II | Low | Fast | High | Sterically demanding rings |
| Hoveyda-Grubbs II | Moderate | Moderate | Moderate | The Gold Standard for Spirocycles |
| Schrock (Mo) | Zero (Pyrophoric) | Very Fast | Low | Only if Ru fails completely (glovebox only) |
🧠 Logic Visualization: The RCM Bifurcation
The following diagram illustrates why your reaction polymerizes and how dilution shifts the equilibrium.
🎫 Ticket #204: Pd-Catalyzed Spirocyclization Yields <10%
User Report: "I am attempting a Pd-catalyzed intramolecular
🔬 Diagnosis: The "dba" Trap & -Hydride Elimination
-
The dba Problem: Dibenzylideneacetone (dba) is not an innocent ligand. In difficult spiro-cyclizations, dba can compete with your substrate for the Pd center or undergo arylation itself, effectively lowering the active catalyst concentration [2].
-
-Hydride Elimination: If your spiro-ring size is 6 or larger, or if there is conformational flexibility,
-hydride elimination (leading to an alkene) often outcompetes the reductive elimination required to form the C-C bond.
🛠️ Troubleshooting Protocol
Step 1: Switch Pre-catalysts (The "dba-free" Protocol)
Stop using
-
Action: Use
or with a phosphine ligand. -
Why: This removes the dba "sink" entirely, allowing the difficult oxidative addition at the quaternary center to proceed.
Step 2: Ligand Selection (The Cone Angle Factor) Spiro-formation requires forming a crowded quaternary center. You need a ligand that is electron-rich (to facilitate oxidative addition) but bulky enough to force reductive elimination.
-
Recommendation: Use
or Q-Phos . -
Alternative: For enantioselective spiro-closures, Trost ligands (DACH-phenyl) have shown exceptional utility in distinguishing enantiotopic faces during spiro-formation [3].
Step 3: Solvent Polarity Check
-
Issue: Non-polar solvents (Toluene) often fail to stabilize the charged intermediates in these cascades.
-
Fix: Switch to t-Amyl alcohol or DME . The slight polarity helps stabilize the transition state of the carbopalladation step.
🎫 Ticket #309: Radical Cyclization (Photoredox) Regio-Errors
User Report: "I'm using a photoredox setup to generate an N-centered radical for a Hofmann-Löffler-Freytag type spiro-cyclization. I'm getting a mix of 5-membered (desired) and 6-membered rings, plus simple reduction."
🔬 Diagnosis: 1,5-HAT vs. 1,6-HAT Competition
Radical spirocyclization relies on Hydrogen Atom Transfer (HAT). The transition state geometry is strictly controlled by the distance between the radical and the H-atom.
-
The Problem: While 1,5-HAT (leading to 5-membered rings) is kinetically favored, slight conformational changes in spiro-precursors can make 1,6-HAT accessible, leading to ring-size mixtures.
🛠️ Troubleshooting Protocol
Step 1: The "Guide Group" Strategy You cannot rely on substrate control alone for spiro-systems.
-
Action: Install a transient "guide group" (e.g., a bulky amide or sulfonamide) that forces the alkyl chain into a specific conformation, bringing the desired H-atom closer to the N-radical.
-
Reference: Recent work on amidyl radicals shows that N-protecting groups (like N-Tosyl vs N-Ns) drastically alter the HAT regioselectivity [4].
Step 2: Polarity Mismatching
-
Concept: Nucleophilic radicals attack electron-deficient alkenes; electrophilic radicals attack electron-rich alkenes.
-
Action: If your cyclization involves adding a radical to an alkene/arene (dearomatization), ensure your radical polarity matches the target.[1]
-
Example: An N-centered radical is electrophilic. Ensure the acceptor alkene is electron-rich (e.g., enol ether) to speed up the rate of cyclization over the rate of H-abstraction (side reaction).
-
🧠 Logic Visualization: Troubleshooting Decision Tree
Use this flow to diagnose your failed spiro-cyclization.
📚 References
-
Hong, S. H., & Grubbs, R. H. (2006). Highly Efficient NMR-Based Screening Method for the Optimization of Olefin Metathesis Reactions. Journal of the American Chemical Society, 128(11), 3508–3509. Link
-
Zalesskiy, S. S., & Ananikov, V. P. (2012). Pd2(dba)3 as a Precursor of Soluble Metal Complexes and Nanoparticles: Determination of Palladium Active Species for Catalysis and Synthesis. Organometallics, 31(6), 2302–2309. Link
-
Trost, B. M., et al. (2026).[2] A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. Organic Process Research & Development. (Note: Contextualized from search results regarding Trost ligand utility in spiro-synthesis). Link
-
Larin, E. M., et al. (2023).[3][4] Reactivity and Selectivity of Azaspirocycles in Radical C-H Functionalization.[3] Organic Letters. Link
Sources
Validation & Comparative
A Comparative Guide for Medicinal Chemists: Azaspiro[2.4]heptane vs. Piperidine as Scaffolds
In the landscape of modern drug discovery, the selection of a core scaffold is a critical decision that profoundly influences the trajectory of a research program. The scaffold not only dictates the three-dimensional arrangement of pharmacophoric groups but also governs the physicochemical properties that determine a molecule's developability. For decades, the piperidine ring, a six-membered nitrogen-containing heterocycle, has been a stalwart and ubiquitous scaffold in medicinal chemistry, gracing the structures of numerous approved drugs.[1] However, the relentless pursuit of novel chemical space with improved drug-like properties has led to the exploration of more complex and rigid architectures. Among these, the azaspiro[2.4]heptane framework has emerged as a compelling alternative, offering a unique set of conformational constraints and exit vectors.
This guide provides a comprehensive, data-driven comparison of the azaspiro[2.4]heptane and piperidine scaffolds. We will delve into their structural and conformational nuances, synthetic accessibility, impact on physicochemical properties, and ultimately, their application in drug design, supported by experimental data and established protocols. Our aim is to equip researchers with the critical insights needed to make informed decisions when selecting a scaffold for their next generation of therapeutic agents.
Structural and Conformational Analysis: Beyond Flatland
The fundamental difference between piperidine and azaspiro[2.4]heptane lies in their topology and resulting three-dimensional shape. This has profound implications for how they present substituents to a biological target.
Piperidine: As a saturated heterocycle, piperidine adopts a stable chair conformation, which allows for precise three-dimensional orientation of substituents, crucial for optimizing interactions with biological targets.[1] This conformation places substituents in either axial or equatorial positions. While there is a degree of flexibility due to the possibility of ring flipping, the relative orientations of substituents are largely defined by this chair geometry. This can sometimes be a limitation, as the spatial arrangements achievable are well-explored and may not be optimal for novel targets.
Azaspiro[2.4]heptane: This scaffold introduces a spirocyclic junction, fusing a cyclopropane ring to the azacyclic core. This fusion dramatically increases the molecule's three-dimensionality and rigidity.[2] The spirocyclic nature locks the conformation, preventing the ring-flipping observed in piperidine. This rigidity can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity.[3] Furthermore, the azaspiro[2.4]heptane scaffold provides four distinct exit vectors for substituent placement, offering a more diverse exploration of chemical space compared to the more planar nature of the piperidine ring.[2]
Caption: Conformational flexibility of piperidine versus the rigid structure of azaspiro[2.4]heptane.
Synthetic Accessibility: Navigating the Routes
The ease and versatility of synthesis are paramount considerations for any scaffold.
Piperidine: The synthesis of piperidine derivatives is well-established, with a vast arsenal of synthetic methodologies available. Common routes include the reduction of pyridine precursors, catalytic hydrogenation of pyridinium salts, and various cyclization strategies.[4][5] The commercial availability of a wide array of substituted piperidines further simplifies their incorporation into synthetic schemes.[6]
Azaspiro[2.4]heptane: The synthesis of the azaspiro[2.4]heptane core is inherently more complex than that of simple piperidines. However, efficient and scalable routes have been developed.[7] A common and effective method involves the cyclopropanation of exocyclic N-heterocycles.[8] While requiring more specialized reagents and conditions, these methods provide good yields and access to a range of derivatives.
Experimental Protocol: Synthesis of a Model N-Boc-5-azaspiro[2.4]heptane
This protocol outlines a common procedure for the synthesis of the azaspiro[2.4]heptane core, starting from a commercially available piperidone.
Step 1: Titanocene-mediated cyclopropanation of N-Boc-4-piperidone
-
To a stirred solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere at room temperature, add Ti(Oi-Pr)₄ (1.2 eq).
-
Cool the mixture to -78 °C and add ethylmagnesium bromide (3.0 M in Et₂O, 2.4 eq) dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-5-azaspiro[2.4]heptane.
Step 2: Deprotection of the Boc group (if required)
-
Dissolve the N-Boc-5-azaspiro[2.4]heptane (1.0 eq) in a solution of 4 M HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to yield the hydrochloride salt of 5-azaspiro[2.4]heptane.
Caption: Synthetic workflow for N-Boc-5-azaspiro[2.4]heptane.
Physicochemical Properties: A Comparative Analysis
The choice of scaffold significantly impacts key physicochemical properties that are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Piperidine Derivatives (Typical) | Azaspiro[2.4]heptane Derivatives (Typical) | Implication in Drug Design |
| Lipophilicity (cLogP) | Generally lower | Often higher due to increased carbon content | Higher lipophilicity can improve membrane permeability but may also increase metabolic liability and off-target effects. |
| Aqueous Solubility | Generally higher | Can be lower | A balance is crucial; sufficient solubility is required for absorption and formulation. |
| Metabolic Stability | Susceptible to oxidation at carbons α to the nitrogen.[9] | Often more stable due to steric hindrance around the nitrogen and the rigid framework.[9] | Increased metabolic stability can lead to a longer half-life and improved pharmacokinetic profile.[10] |
| pKa | Typically around 8-11 | Typically around 8-10 | Influences the ionization state at physiological pH, affecting solubility, permeability, and target binding. |
Expertise & Experience Insights: While the increased lipophilicity of the azaspiro[2.4]heptane scaffold might seem like a disadvantage, it can be strategically leveraged. The rigid structure often leads to more specific and potent interactions with the target, potentially allowing for a lower overall dose, which can mitigate the risks associated with higher lipophilicity. Furthermore, the enhanced metabolic stability is a significant advantage, often translating to a better pharmacokinetic profile in vivo.[10]
Biological Applications and Case Studies
Both scaffolds have been successfully employed in the development of therapeutic agents across various disease areas.
Piperidine: The piperidine motif is found in a vast number of FDA-approved drugs.[1][9] Examples include:
-
Donepezil (Aricept®): An acetylcholinesterase inhibitor for the treatment of Alzheimer's disease.[11]
-
Methylphenidate (Ritalin®): A stimulant used in the treatment of ADHD.
-
Fentanyl: A potent synthetic opioid analgesic.
The prevalence of piperidine in approved drugs underscores its proven track record and favorable drug-like properties.[4]
Azaspiro[2.4]heptane: While newer to the medicinal chemistry scene, the azaspiro[2.4]heptane scaffold is featured in several promising clinical candidates, demonstrating its potential.[12]
-
A-967079: An experimental drug that acts as a potent and selective antagonist for the TRPV1 receptor. The spirocyclic scaffold was key to achieving high affinity and selectivity.
-
Dopamine D3 Receptor Antagonists: A novel series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes have shown high affinity and selectivity for the dopamine D3 receptor.[12]
The use of the azaspiro[2.4]heptane in these examples highlights its utility in addressing specific challenges in drug design, such as improving metabolic stability and achieving selective binding to complex targets.
Caption: Decision matrix for scaffold selection in drug discovery.
Conclusion: Choosing the Right Tool for the Job
The choice between azaspiro[2.4]heptane and piperidine is not a matter of one being universally superior to the other. Instead, it is a strategic decision that depends on the specific goals of the drug discovery program.
Choose Piperidine when:
-
A well-established, synthetically accessible scaffold is desired.[4]
-
The target is well-characterized, and the required pharmacophore geometry is known to be achievable with a piperidine core.
-
Rapid exploration of chemical space around a known active piperidine-containing compound is the primary goal.
Choose Azaspiro[2.4]heptane when:
-
Novel chemical space and intellectual property are key objectives.
-
Increased three-dimensionality and conformational rigidity are required to achieve high affinity and selectivity.[2]
-
Improving metabolic stability is a critical challenge for the chemical series.[10]
-
The target has a complex binding pocket that can accommodate a more rigid and defined scaffold.
Ultimately, the judicious selection of a scaffold is a cornerstone of successful drug design. By understanding the distinct advantages and disadvantages of both the venerable piperidine and the emerging azaspiro[2.4]heptane, medicinal chemists can better navigate the challenging path toward the discovery of new and effective medicines.
References
- Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts.
- Nikolaev, A. A., & Chupakhin, O. N. (2023).
- Krasavin, M. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 116235.
- Current Topics in Medicinal Chemistry. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective.
- MDPI. (2023).
-
PubChem. 5-Azaspiro(2.4)heptane. [Link]
-
ResearchGate. (2020). SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO[9][13] HEPTANECARBOXYLATE DERIVATIVES.
- Google Patents. (2014). Processes for the preparation of 5-azaspiro[2.
- ChemRxiv. (2023). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes.
-
Journal of Advanced Scientific Research. (2020). SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO[9][13] HEPTANECARBOXYLATE DERIVATIVES.
- Thieme E-Journals. (2018).
- Chemsrc. (2025). 5-azaspiro[2.4]heptan-4-one.
- ChemRxiv. (2025). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks.
- ResearchGate. (2025). Practical Synthesis of Fluorinated Piperidine Analogues Based on the 2-Azaspiro[3.3]heptane Scaffold.
- BLDpharm. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
- PubMed. (2016). 1,2,4-Triazolyl 5-Azaspiro[2.4]heptanes: Lead Identification and Early Lead Optimization of a New Series of Potent and Selective Dopamine D3 Receptor Antagonists.
- CompTox Chemicals Dashboard. (2025). 7-(7-Amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-(2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
- ResearchGate. (2025).
- AiFChem. (2026). Azaspirocycles: From Structural Novelty to Medicinal Chemistry Workhorse.
- ACS Publications. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology.
- MDPI. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands.
- PMC. (2022). Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease.
- PMC. (2017). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist.
- PMC. (2022). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])
- Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomeric disubstituted piperidines.
- ResearchGate. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine.
-
ResearchGate. 2-azaspiro[3.3]heptane as bioisoster of piperidine. [Link]
- ResearchGate. (2025). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery.
- Enamine. (2022). 4-Azaspiro[2.
- ACS Figshare. (2024). 4‑Azaspiro[2.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Why Azaspirocycles Matter in Modern Drug Discovery | 3D Sp³-Rich Scaffolds - AiFChem [aifchem.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 7. CN103687489A - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives - Google Patents [patents.google.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. 1,2,4-Triazolyl 5-Azaspiro[2.4]heptanes: Lead Identification and Early Lead Optimization of a New Series of Potent and Selective Dopamine D3 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. thieme-connect.com [thieme-connect.com]
The Impact of Azaspirocyclic Cores on Physicochemical Properties: A Comparative Guide for Drug Discovery
In the landscape of modern drug discovery, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Medicinal chemists are increasingly "escaping flatland" by incorporating three-dimensional (3D) scaffolds to enhance the developability of drug candidates. Among these, azaspirocyclic cores have emerged as a powerful tool for modulating the physicochemical properties of molecules, often leading to improved solubility, lipophilicity, and metabolic stability compared to their traditional non-spirocyclic counterparts.[1][2]
This guide provides an in-depth, data-driven comparison of the physicochemical properties of various azaspirocyclic cores. We will explore how the unique topology of these scaffolds influences key parameters such as lipophilicity (logP/logD), aqueous solubility, and basicity (pKa). This analysis is supported by experimental data from the literature and is intended to equip researchers, scientists, and drug development professionals with the insights needed to strategically employ azaspirocycles in their medicinal chemistry programs.
The Physicochemical Trinity: Why logP, Solubility, and pKa Matter
The journey of a drug from administration to its target is governed by a complex interplay of its physicochemical properties. Three of the most critical parameters that medicinal chemists seek to optimize are:
-
Lipophilicity (logP/logD): The partition coefficient (logP) and distribution coefficient (logD, at a specific pH) are measures of a compound's affinity for a lipid versus an aqueous environment. This property is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While a certain degree of lipophilicity is necessary for membrane permeability, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[3][4]
-
Aqueous Solubility: For a drug to be absorbed and distributed throughout the body, it must first dissolve in aqueous biological fluids. Poor solubility is a major hurdle in drug development, often leading to low and erratic bioavailability.[5]
-
Basicity (pKa): The pKa of an ionizable group, such as the nitrogen in an azaspirocycle, determines its charge state at a given pH. This is crucial for a drug's interaction with its target, as well as its solubility and permeability. The basicity of a molecule can significantly influence its absorption in the gastrointestinal tract and its potential for off-target interactions, such as with the hERG channel.
By strategically modifying a molecule with different azaspirocyclic cores, medicinal chemists can fine-tune these properties to achieve a more desirable overall profile.
Head-to-Head Comparison: Azaspirocycles vs. Traditional Heterocycles
The true value of azaspirocycles becomes evident when their properties are directly compared to the more traditional, non-spirocyclic heterocycles they often replace. The following sections present a data-driven analysis of these comparisons.
The Azaspiro[3.3]heptane Series: A Versatile Toolkit
The compact and rigid azaspiro[3.3]heptane framework has been extensively explored as a bioisosteric replacement for common six-membered heterocycles like piperidine, piperazine, and morpholine.[6][7] The introduction of the spirocyclic center can lead to significant and sometimes counterintuitive changes in physicochemical properties.
A notable study systematically replaced piperidine in a model compound with 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane, revealing the following trends:[8]
| Core | Kinetic Solubility (μM) | cLogP | Experimental logD (pH 7.4) | Metabolic Stability (t½, min) |
| Piperidine | 136 | 2.5 | 1.9 | 15 |
| 2-Azaspiro[3.3]heptane | 12 | 2.1 | 1.8 | 20 |
| 1-Azaspiro[3.3]heptane | 13 | 2.1 | 1.8 | >60 |
This data highlights that while the azaspiro[3.3]heptane analogs exhibit slightly lower kinetic solubility in this specific series, they offer a reduction in lipophilicity (both calculated and experimental) and, in the case of the 1-azaspiro isomer, a significant improvement in metabolic stability.[8]
Further investigations into diaza- and oxa-azaspiro[3.3]heptanes as replacements for piperazine and morpholine, respectively, have shown that the spirocyclic core consistently leads to a decrease in lipophilicity, particularly in basic compounds.[6] This is often attributed to the increased basicity of the nitrogen atom in the azaspirocycle, which is further from the electron-withdrawing group in the parent molecule.[6]
| Parent Heterocycle | Azaspiro[3.3]heptane Bioisostere | Change in logD7.4 (ΔlogD7.4) | Change in pKa (ΔpKa) |
| Morpholine | 2-Oxa-6-azaspiro[3.3]heptane | -1.2 | +1.5 |
| Piperazine | 2,6-Diazaspiro[3.3]heptane | -0.3 | Not Reported |
Data from a study on GPR119 agonists and other examples.[6]
This reduction in lipophilicity upon the addition of a carbon atom is a fascinating and valuable phenomenon for medicinal chemists.[6]
Larger Azaspirocyclic Systems: Expanding the 3D Space
While smaller azaspirocycles like the [3.3]heptanes have been more extensively studied for their impact on physicochemical properties, larger systems such as azaspiro[4.5]decanes and azaspiro[5.5]undecanes also offer unique advantages. These larger, more complex scaffolds can provide different exit vectors for substituents and may be more suitable for certain biological targets.
Data for direct comparisons of these larger systems is more sparse in the literature. However, we can examine the properties of drug candidates incorporating these cores. For example, a series of potent and selective METTL3 inhibitors were developed using a 1,4,9-triazaspiro[5.5]undecan-2-one core. The lead compound from this series exhibited favorable ADME properties, including good kinetic solubility.[9][10]
| Compound | Kinetic Solubility (μM) |
| A 1,4,9-Triazaspiro[5.5]undecan-2-one derivative | 72 |
Data for a lead METTL3 inhibitor.[10]
While a direct comparison to a non-spirocyclic analog is not provided in this case, the favorable solubility of a complex molecule containing this large spirocyclic core underscores its potential in drug design.
Experimental Protocols for Physicochemical Property Determination
To ensure the reliability and reproducibility of the data that guides medicinal chemistry decisions, it is essential to employ robust and validated experimental protocols. The following are step-by-step methodologies for determining the key physicochemical properties discussed in this guide.
Determination of pKa by Potentiometric Titration
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a basic nitrogen in an azaspirocycle, the pKa of its conjugate acid is determined. Potentiometric titration is a highly accurate method for this measurement.
Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of the test compound at a concentration of approximately 1-10 mM in deionized water or a suitable co-solvent if solubility is low.
-
Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
Use a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.
-
-
Titration:
-
Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).
-
Place a known volume of the test compound solution in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution.
-
Add the titrant (acid for a basic compound, base for an acidic compound) in small, precise increments.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH of the solution against the volume of titrant added.
-
The pKa is the pH at the half-equivalence point, where half of the compound has been neutralized. This corresponds to the midpoint of the buffer region on the titration curve.
-
Caption: Workflow for pKa determination by potentiometric titration.
Determination of Lipophilicity (logD) by the Shake-Flask Method
The shake-flask method is the gold-standard for determining the partition coefficient of a compound between two immiscible liquids, typically n-octanol and an aqueous buffer at a specific pH (for logD).
Methodology:
-
Preparation:
-
Pre-saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and vice versa by vigorously mixing and allowing the phases to separate.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
-
Partitioning:
-
Add a small aliquot of the compound stock solution to a vial containing a known volume of the pre-saturated n-octanol and pre-saturated aqueous buffer.
-
Cap the vial and shake vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Centrifuge the vial to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully remove an aliquot from both the n-octanol and aqueous phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
-
Calculation:
-
Calculate the logD using the following equation: logD = log10 ([Concentration in n-octanol] / [Concentration in aqueous buffer])
-
Caption: Workflow for logD determination by the shake-flask method.
Determination of Aqueous Solubility by the Shake-Flask Method
This method determines the thermodynamic solubility of a compound, which is the concentration of a saturated solution in equilibrium with the solid compound.
Methodology:
-
Sample Preparation:
-
Add an excess amount of the solid test compound to a vial containing a known volume of the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Equilibration:
-
Seal the vial and agitate it at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation:
-
Filter the solution through a low-binding filter (e.g., 0.45 µm PVDF) to remove any undissolved solid.
-
-
Quantification:
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.
-
-
Reporting:
-
The measured concentration is the thermodynamic solubility of the compound under the specified conditions.
-
Caption: Workflow for thermodynamic solubility determination.
Conclusion: Strategic Application of Azaspirocycles
The incorporation of azaspirocyclic cores into drug candidates is a powerful strategy for optimizing their physicochemical properties. The data presented in this guide demonstrates that these three-dimensional scaffolds can significantly impact a molecule's lipophilicity, solubility, and basicity. The counterintuitive ability of some azaspirocycles to decrease lipophilicity while adding carbon atoms is a particularly valuable tool for medicinal chemists.
By understanding the structure-property relationships of different azaspirocyclic systems and employing robust experimental methods to characterize their effects, drug discovery teams can make more informed decisions in the design of novel therapeutics with improved ADME profiles and a higher probability of clinical success.
References
-
Kirichok, A., Tkachuk, H., Kozyriev, Y., Shablykin, O., Datsenko, O., Granat, D., Yegorova, T., Bas, Y., Semirenko, V., Pishel, I., Kubyshkin, V., Klymenko-Ulianov, O., Lesyk, D., & Mykhailiuk, P. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]
-
Scott, J. S., O'Dowd, H., & Jones, P. (2019). Lowering Lipophilicity by Adding Carbon: Azaspiroheptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(12), 1648-1653. [Link]
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(17), 8257-8322. [Link]
-
Dolbois, A., Bedi, R. K., Bochenkova, E., Müller, A., Moroz-Omori, E. V., Huang, D., & Caflisch, A. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738-12760. [Link]
-
Burkhard, J. A., Wagner, B., Fischer, H., Schuler, F., Müller, K., & Carreira, E. M. (2010). Synthesis of azaspirocycles and their evaluation in drug discovery. Angewandte Chemie International Edition, 49(20), 3524-3527. [Link]
-
Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O'Donnell, C. J., Di, L., & El-Kattan, A. F. (2012). The impact of spirocyclic scaffolds on physicochemical and in vitro ADME properties. Journal of Medicinal Chemistry, 55(7), 3414-3424. [Link]
-
Dolbois, A., Bedi, R. K., Bochenkova, E., Müller, A., Moroz-Omori, E. V., Huang, D., & Caflisch, A. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. ACS Publications. [Link]
-
Graziano, E., Natho, P., et al. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Advanced Synthesis & Catalysis. [Link]
-
Alawa, A., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 27(15), 4837. [Link]
-
ResearchGate. (n.d.). 2-azaspiro[3.3]heptane as bioisoster of piperidine. Retrieved February 15, 2026, from [Link]
-
Zhang, J., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395-5407. [Link]
-
Inubushi, Y., & Ibuka, T. (1982). Syntheses of 1-Azaspiro-[5.5]undecanes: Stereoselective Syntheses of Perhydro- and Octahydrohistrionicotoxin. Heterocycles, 17(1), 507. [Link]
-
Verma, R. P. (2024). The role of physicochemical and topological parameters in drug design. Frontiers in Chemistry, 12, 1386568. [Link]
-
DeGrado, W. F., et al. (2009). Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus. Journal of the American Chemical Society, 131(12), 4470-4479. [Link]
-
ResearchGate. (n.d.). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. Retrieved February 15, 2026, from [Link]
-
Shinde, M., et al. (2015). Importance of Physicochemical Properties In Drug Discovery. International Journal of Pharma Research & Review, 4(2), 32-44. [Link]
-
Holm, R. (2018). Physicochemical Properties of Drugs for Use in the Pharmaceutical Industry. In Drug Discovery and Evaluation: Safety and Pharmacokinetic Assays. Springer. [Link]
-
Moroz, B., et al. (2022). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. [Link]
-
Amato, G., et al. (2022). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. Journal of Medicinal Chemistry, 65(3), 2027-2046. [Link]
-
Shultz, M. D. (2023). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. RSC Medicinal Chemistry, 14(10), 1835-1842. [Link]
-
Zhang, J., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]
Sources
- 1. scilit.com [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 5. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 6. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spirocyclic Piperidine Bioisostere - Enamine [enamine.net]
- 8. researchgate.net [researchgate.net]
- 9. 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
4-Azaspiro[2.4]heptane as a constrained analog of open-chain amines
A Constrained Analog of Open-Chain Amines and Proline Surrogates
Executive Summary
In the optimization of small-molecule therapeutics, the 4-azaspiro[2.4]heptane scaffold (often nomenclated as 5-azaspiro[2.4]heptane or 4-spirocyclopropyl proline depending on substitution) represents a high-value tactic for conformational restriction .[1][2] Unlike simple open-chain amines (e.g., diethylamine) or flexible cyclic amines (e.g., pyrrolidine), this spirocyclic system introduces a "geometric lock" via the cyclopropane ring.
This guide objectively compares the 4-azaspiro[2.4]heptane scaffold against its primary alternatives: Native Proline and 4,4-Dimethylpyrrolidine . We demonstrate that the spiro-analog offers superior metabolic stability and a favorable lipophilic profile (LogD) while imposing a distinct entropy-sparing constraint on the peptide backbone or pharmacophore.
Part 1: Structural & Physicochemical Analysis[2]
The 4-azaspiro[2.4]heptane core fuses a high-strain cyclopropane ring to a pyrrolidine ring at a single carbon atom. This creates a unique vector for substituents and alters the electronic properties of the amine.
Comparative Performance Matrix
| Property | Native Proline / Pyrrolidine | 4,4-Dimethylpyrrolidine | 4-Azaspiro[2.4]heptane | Impact on Drug Design |
| Conformational Freedom | Moderate (Envelope puckering) | Low (Gem-dimethyl effect) | Very Low (Spiro-lock) | Minimizes entropic penalty upon binding ( |
| Lipophilicity (cLogP) | ~0.8 (Ester derivative) | ~1.5 (Increases lipophilicity) | ~1.1 (Lipophilicity dip) | Spirocycles are often less lipophilic than their gem-dimethyl analogs due to compact solvation. |
| Metabolic Stability | Low (Susceptible to oxidation) | Moderate (Blocks | High (Blocks | The quaternary spiro-carbon prevents metabolic degradation at the 4-position. |
| Basicity (pK | ~10.6 | ~10.8 | ~10.2 - 10.4 | The electron-withdrawing nature of the cyclopropane (high s-character) slightly lowers basicity, improving membrane permeability in some contexts. |
| Synthetic Accessibility | High (Commodity) | Moderate | Specialized | Requires specific cyclopropanation protocols (see Part 4). |
The "Spiro-Dip" Effect
A critical advantage of the 4-azaspiro[2.4]heptane scaffold over the 4,4-dimethyl analog is the "Spiro-Dip" in lipophilicity . While adding two methyl groups (gem-dimethyl) significantly raises LogP, "tying" them back into a cyclopropane ring reduces the exposed hydrophobic surface area (SASA) and alters the solvation shell, often resulting in a lower LogD than the open-chain equivalent. This allows potency gains (via rigidity) without the solubility penalty usually associated with adding carbon mass.
Part 2: Pharmacological Mechanisms
1. Metabolic Shielding
The primary liability of pyrrolidine-based drugs is oxidation by Cytochrome P450 isoforms.
-
Pathway A (Alpha-Oxidation): Oxidation adjacent to the nitrogen (C2/C5).
-
Pathway B (Beta-Oxidation): Oxidation at the remote carbons (C3/C4).
The 4-azaspiro[2.4]heptane scaffold places a quaternary carbon at the 4-position (beta to nitrogen). This completely eliminates the abstractable hydrogens required for beta-oxidation and sterically hinders the approach of CYP enzymes to the alpha-carbons.
2. Entropy-Enthalpy Compensation
Binding affinity is governed by
-
Flexible Amines: Lose significant entropy (
) when freezing into the active site. -
Spiro-Scaffold: Pre-organized in a bioactive conformation. The "entropic cost" is paid during synthesis, not binding, leading to a higher affinity constant (
).
Figure 1: Mechanistic logic of metabolic stabilization via spiro-substitution.
Part 3: Synthetic Protocols
To ensure scientific integrity, we focus on the Simmons-Smith Cyclopropanation route. This is the industrial standard used in the synthesis of HCV inhibitors (e.g., Ledipasvir intermediates) and is self-validating: the disappearance of the alkene signal in NMR confirms the reaction progress.
Target Molecule: (S)-N-Boc-4-azaspiro[2.4]heptane-5-carboxylic acid (Proline analog).
Reagents Required:
-
(S)-N-Boc-4-hydroxyproline (Starting Material)
-
TEMPO / NaOCl (Oxidant)
-
Methyltriphenylphosphonium bromide (Wittig Reagent)
-
Diethylzinc (
) -
Diiodomethane (
) -
Trifluoroacetic acid (TFA) - Optional for deprotection
Step-by-Step Workflow
Step 1: Oxidation to 4-Oxoproline
-
Dissolve (S)-N-Boc-4-hydroxyproline (1.0 eq) in Isopropyl Acetate.
-
Add TEMPO (0.05 eq).[3]
-
Add NaOCl (12.5% solution) dropwise at 0-5°C.
-
Checkpoint: Monitor by TLC. Disappearance of alcohol indicates ketone formation.
-
Result: (S)-N-Boc-4-oxoproline.
Step 2: Wittig Olefination
-
Suspend Methyltriphenylphosphonium bromide (2.7 eq) in THF.
-
Add Potassium tert-butoxide (KOtBu, 2.75 eq) at 0°C to generate the ylide (bright yellow).
-
Add (S)-N-Boc-4-oxoproline (1.0 eq) portion-wise.
-
Stir at RT for 12 hours.
-
Checkpoint:
NMR should show exocyclic alkene protons at ~5.0 ppm. -
Result: (S)-N-Boc-4-methyleneproline.
Step 3: Simmons-Smith Cyclopropanation (The Spiro Step)
-
Dissolve the methylene intermediate in dry Dichloromethane (DCM) under Argon.
-
Cool to -15°C.
-
Add Diethylzinc (1.0M in hexanes, 5.0 eq) carefully.
-
Add Diiodomethane (5.0 eq) dropwise (maintain temp < -10°C).
-
Allow to warm to RT and stir for 24h.
-
Quench: Slowly add saturated
solution (Caution: Gas evolution). -
Purification: Acid-base extraction or Column Chromatography (Hexane/EtOAc).
-
Validation:
NMR will show high-field cyclopropane protons ( 0.4 - 0.8 ppm) and loss of alkene signals.
Figure 2: Synthetic route from commodity starting materials to the spiro-scaffold.
Part 4: Critical Implementation Notes
-
Nomenclature Ambiguity: Be aware that catalogs may list this scaffold as 5-azaspiro[2.4]heptane-6-carboxylic acid (based on bridgehead numbering) or 4-azaspiro[2.4]heptane-5-carboxylic acid (based on spiro-fusion numbering). Always verify the structure via CAS number (e.g., CAS 1129634-44-1 for the Boc-protected acid).
-
Stereocontrol: The Simmons-Smith reaction on the proline ring is highly diastereoselective. The bulky N-Boc group and the carboxylate group generally direct the cyclopropanation to the less sterically hindered face, but NOE (Nuclear Overhauser Effect) NMR experiments are required to confirm the cis/trans relationship relative to the carboxylic acid.
-
Safety: Diethylzinc is pyrophoric. All transfers must use canula techniques under inert atmosphere.
References
-
Synthesis of Ledipasvir Intermediates: Title: Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives.[3][4][5] Source: U.S. Patent 8,927,739 (2015). URL:
-
Conformational Restriction in Drug Design: Title: An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid.[5] Source:Molecules (2020).[5][6][7] URL:[Link]
-
Lipophilicity Modulation: Title: Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. Source:ACS Medicinal Chemistry Letters (2009). URL:[Link]
-
Physicochemical Properties of Spirocycles: Title: Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.[8] Source:Chemistry – A European Journal (2016). URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. fiveable.me [fiveable.me]
- 3. US8927739B2 - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Pyrrolidines and piperidines which is more basic....?? [scoop.eduncle.com]
- 7. ricerca.uniba.it [ricerca.uniba.it]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling of 4-Benzyl-4-azaspiro[2.4]heptane
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-Benzyl-4-azaspiro[2.4]heptane. As a novel or specialized chemical, a comprehensive Safety Data Sheet (SDS) may not be readily available for this specific compound. Therefore, this document synthesizes data from structurally similar compounds and established laboratory safety protocols to provide a robust framework for its safe handling, use, and disposal. The causality behind each recommendation is explained to ensure a deep understanding of the necessary precautions.
Hazard Assessment: Understanding the Risks
While a specific hazard profile for this compound is not definitively established, an analysis of its chemical structure—containing a tertiary amine within a spirocyclic system and a benzyl group—suggests a potential for biological activity and associated handling risks. Similar azaspiro compounds are known to cause skin, eye, and respiratory irritation[1]. Therefore, it is prudent to treat this compound with a high degree of caution.
Anticipated Hazards:
-
Skin and Eye Irritation: Direct contact may cause irritation or more severe reactions[1][2].
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system[1][2].
-
Harmful if Swallowed: Ingestion may lead to adverse health effects[2].
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is critical to mitigate the risks of exposure. The following table outlines the recommended PPE for handling this compound, based on general guidance for hazardous chemicals and analogous compounds[2][3][4][5].
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles with side-shields. | Protects against accidental splashes and airborne particles[2][4]. |
| Hand Protection | Protective Gloves | Chemically resistant nitrile gloves. | Provides a barrier against skin contact. Gloves should be inspected before use and disposed of properly after handling[2]. |
| Body Protection | Laboratory Coat | A long-sleeved, cuffed lab coat. | Protects skin and personal clothing from contamination[3][4]. |
| Respiratory Protection | Respirator | A NIOSH-approved respirator is recommended if there is a risk of generating dust or aerosols, or if working outside of a certified chemical fume hood[3]. | Prevents inhalation of potentially harmful airborne particles. |
Operational Protocols: From Receipt to Disposal
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
General Handling Procedures
-
Preparation: Before handling, designate a specific work area, preferably within a certified chemical fume hood. Ensure the area is clean and uncluttered. Have all necessary equipment, including a chemical spill kit, readily accessible[3].
-
PPE Donning: At a minimum, wear safety goggles, a lab coat, and nitrile gloves[3]. If there is a potential for aerosolization, a respirator should be used.
-
Weighing and Transfer: Conduct all weighing and transfer operations in a well-ventilated area, such as a fume hood, to minimize inhalation exposure[3]. Use appropriate tools to handle the compound, avoiding direct contact.
-
Post-Handling: After handling, thoroughly wash hands with soap and water[2]. Clean the work area and any equipment used.
Storage
Proper storage is crucial to maintain the integrity of the compound and prevent accidental exposure. Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials[6].
Disposal Plan
Chemical waste must be disposed of in accordance with local, state, and federal regulations[7].
-
Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.
-
Container Management: Do not mix this waste with other waste streams unless compatibility is confirmed[7].
-
Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.
Emergency Procedures: Spill and Exposure Response
Rapid and correct response to emergencies can significantly mitigate potential harm.
Spill Response
In the event of a spill, follow these steps and the workflow illustrated below.
Caption: Workflow for responding to a chemical spill.
Minor Spill (manageable by trained personnel):
-
Secure the Area: Alert nearby personnel and restrict access to the spill area[7].
-
Don PPE: Wear the appropriate PPE as outlined in Section 2.
-
Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, sand)[8].
-
Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container[2].
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Disposal: Seal and label the waste container for proper disposal[2].
Major Spill (large quantity, uncontained, or in a poorly ventilated area):
-
Evacuate: Immediately evacuate the area and alert others[2].
-
Contact Authorities: Notify your institution's EHS office and emergency services.
-
Isolate: If safe to do so, close doors to the affected area to contain vapors.
First Aid Measures
In case of accidental exposure, immediate action is critical[2][6].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention[2].
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists[2].
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[2].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Always provide the attending medical personnel with the name of the chemical and any available safety information.
Conclusion: Fostering a Culture of Safety
The responsible use of this compound necessitates a proactive and informed approach to safety. By understanding the potential hazards, diligently using appropriate personal protective equipment, adhering to established handling and disposal protocols, and being prepared for emergencies, researchers can work with this compound confidently and safely. This guide serves as a foundational resource, and it is imperative to supplement this information with institution-specific safety training and to always consult with your EHS department for any questions or concerns.
References
- BenchChem. (2025). Personal protective equipment for handling 5-Azaspiro[3.5]nonan-2-one.
- Sigma-Aldrich. (2025, December 23).
- Sigma-Aldrich. (2025, April 28).
- CymitQuimica. (2025, December 18).
- Fisher Scientific. (2015, March 19).
- AccelaChem. N/A,(S)-4-Benzyl-4-azaspiro[2.4]heptane-5-methanol Hydrochloride.
- CHEMM. (2026, February 4). Personal Protective Equipment (PPE).
- Combi-Blocks, Inc. (2023, July 5).
- PubChem. 4-Azaspiro[2.4]heptane hydrochloride.
- Heptane.
- Tokyo Chemical Industry Co., Ltd. (2023, May 16).
- Actylis Lab Solutions. (2024, September 28).
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Nipissing University. (2019, June 12).
- Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).
- New Jersey Department of Health and Senior Services.
Sources
- 1. 4-Azaspiro[2.4]heptane hydrochloride | C6H12ClN | CID 72196177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. hsa.ie [hsa.ie]
- 6. combi-blocks.com [combi-blocks.com]
- 7. nipissingu.ca [nipissingu.ca]
- 8. kishida.co.jp [kishida.co.jp]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
